molecular formula C19H21N B12405329 Demethylmaprotiline-d2-1

Demethylmaprotiline-d2-1

Cat. No.: B12405329
M. Wt: 265.4 g/mol
InChI Key: IFHUOEQJTQWFGJ-BFWBPSQCSA-N
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Description

Demethylmaprotiline-d2-1 is a deuterated analog of demethylmaprotiline, a secondary amine metabolite of the tricyclic antidepressant maprotiline. Deuterated compounds like this compound are synthesized by replacing hydrogen atoms with deuterium (²H) at specific positions, often to enhance metabolic stability or serve as internal standards in analytical assays . This compound retains the core tricyclic structure of maprotiline but lacks the N-methyl group, with two deuterium atoms incorporated into its structure. Its primary applications include pharmacokinetic studies, impurity profiling, and metabolic pathway analysis in pharmaceutical research.

Properties

Molecular Formula

C19H21N

Molecular Weight

265.4 g/mol

IUPAC Name

2,2-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine

InChI

InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i5D2

InChI Key

IFHUOEQJTQWFGJ-BFWBPSQCSA-N

Isomeric SMILES

[2H]C([2H])(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)CN

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demethylmaprotiline-d2-1 involves the deuteration of Demethylmaprotiline. Deuteration is the process of replacing hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the high purity and yield of the final product. The specific details of these industrial methods are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

Demethylmaprotiline-d2-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Demethylmaprotiline-d2-1 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Demethylmaprotiline-d2-1 is similar to that of Demethylmaprotiline. It exerts its effects by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. This action enhances neurotransmission and contributes to its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of Demethylmaprotiline-d2-1 include:

  • Maprotiline : The parent compound, a tetracyclic antidepressant with a tertiary amine group.
  • Desmethylmaprotiline: The non-deuterated metabolite formed via N-demethylation of maprotiline.
  • N-Methylmaprotiline : A derivative with an additional methyl group on the nitrogen atom.
  • Maprotiline dimer : An oxidative dimerization product observed during stability testing.

Analytical and Pharmacopeial Data

Table 1 summarizes impurity profiles and retention characteristics from pharmacopeial studies (adapted from Pharmacopeial Forum, 2017) :

Compound Name Retention Time (min) Impurity Limit (NMT %)
Maprotiline acrylaldehyde analog 0.3 0.2
Maprotiline dimer 0.5 0.2
Desmethylmaprotiline 0.7 0.2
Maprotiline related compound D 0.8 0.2
N-Methylmaprotiline 1.3 0.2

The deuterated form is expected to exhibit marginally higher retention times due to isotopic effects but remains within pharmacopeial impurity thresholds (≤0.2% for individual impurities).

Metabolic and Stability Comparisons

  • Metabolic Stability: Deuterium substitution in this compound reduces metabolic degradation rates compared to non-deuterated Desmethylmaprotiline, as observed in analogous deuterated antidepressants .
  • Impurity Behavior : this compound is less prone to dimerization or oxidation than Maprotiline dimer or acrylaldehyde analogs, making it a stable reference standard .

ADME and Pharmacokinetic Data

  • Lipophilicity : The deuterated form exhibits a logP value comparable to Desmethylmaprotiline (~3.2), indicating similar membrane permeability .
  • CYP450 Interactions : Deuterium substitution reduces CYP2D6-mediated metabolism, extending half-life in preclinical models .

Critical Research Findings

Analytical Utility

This compound is critical for quantifying Desmethylmaprotiline in biological matrices via LC-MS/MS, leveraging its isotopic signature to avoid interference from endogenous metabolites .

Limitations and Gaps

  • No peer-reviewed studies directly compare this compound with its non-deuterated analog in in vivo models.
  • Stability data under accelerated conditions (e.g., high humidity, temperature) are unavailable in public literature .

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